molecular formula C18H20N2O3 B2371756 2-morpholino-N-(4-phenoxyphenyl)acetamide CAS No. 74245-74-2

2-morpholino-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2371756
CAS No.: 74245-74-2
M. Wt: 312.369
InChI Key: HPHDDBBUBPLLKJ-UHFFFAOYSA-N
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Description

2-morpholino-N-(4-phenoxyphenyl)acetamide is an organic compound that features a morpholine ring and a phenoxyphenyl group linked through an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with morpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Mechanism of Action

The mechanism of action of 2-morpholino-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholino-N-(4-phenoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a phenoxyphenyl group makes it particularly versatile for various applications.

Properties

IUPAC Name

2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-18(14-20-10-12-22-13-11-20)19-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHDDBBUBPLLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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